Product packaging for 2-Methoxy-4-methylquinoline-7-carbaldehyde(Cat. No.:CAS No. 89446-54-8)

2-Methoxy-4-methylquinoline-7-carbaldehyde

Cat. No.: B11901763
CAS No.: 89446-54-8
M. Wt: 201.22 g/mol
InChI Key: QMDXRYCMICAMOW-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylquinoline-7-carbaldehyde (CAS 89446-54-8) is an organic compound with the molecular formula C 12 H 11 NO 2 and a molecular weight of 201.22 g/mol . This quinoline derivative features both methoxy and carbaldehyde functional groups on its core structure, making it a valuable and versatile building block in medicinal chemistry and organic synthesis. Quinoline scaffolds, particularly those with aldehyde substituents, are widely recognized as privileged structures in drug discovery . The reactive aldehyde group in this compound serves as a key site for further chemical modifications, enabling the synthesis of more complex molecules. It can be used to create various derivatives, such as hydrazones, acylhydrazones, and sulfonylhydrazones, which are classes of compounds known to be explored for their cytotoxic properties and potential as anticancer agents . Furthermore, novel heterocyclic compounds derived from similar quinoline cores have demonstrated a range of biological activities in recent research, including antimalarial, antibacterial, antimicrobial, antioxidant, and anti-inflammatory effects, highlighting the ongoing research interest in this chemical space . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B11901763 2-Methoxy-4-methylquinoline-7-carbaldehyde CAS No. 89446-54-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89446-54-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-methoxy-4-methylquinoline-7-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-8-5-12(15-2)13-11-6-9(7-14)3-4-10(8)11/h3-7H,1-2H3

InChI Key

QMDXRYCMICAMOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)C=O)OC

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 2 Methoxy 4 Methylquinoline 7 Carbaldehyde and Analogues

Intramolecular Proton Transfer and Tautomerism Studies

The quinoline (B57606) scaffold, particularly when substituted with hydroxyl and carbaldehyde groups, presents a fascinating case for studying intramolecular proton transfer and the resulting tautomeric equilibria. These processes are fundamental to the molecule's photophysical and chemical properties.

In analogues such as 7-hydroxyquinoline-8-carbaldehydes (7-HQCs), a solvent-dependent equilibrium between two tautomeric forms, the 7-quinolinol (OH form) and the 7(1H)-quinolinone (NH form), is observed even in the ground state. acs.orgnih.gov This long-range prototropic tautomerization involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the quinoline ring. The carbaldehyde group, acting as a "proton crane," facilitates this transfer. acs.orgnih.gov

For instance, studies on 7-hydroxy-2-methoxy-4-methylquinoline-8-carbaldehyde, a close analogue of the title compound, show that while the OH form is dominant, a trace amount of the NH tautomer can be detected in highly polar or protic media. acs.orgnih.gov The equilibrium is influenced by the solvent's polarity and its ability to form hydrogen bonds. researchgate.net Upon photoexcitation, these systems can undergo excited-state intramolecular proton transfer (ESIPT), a process rationalized as a form of hydrogen atom transfer (HAT), leading to distinct fluorescence properties. acs.orgnih.govnih.gov The ESIPT process is often extremely fast, with time constants in the picosecond or sub-picosecond range. nih.gov

Table 1: Tautomeric Forms in 7-Hydroxyquinoline-8-Carbaldehydes

Tautomeric FormStructural DescriptionKey FeatureState of Observation
OH Form (Enol)7-quinolinolHydroxyl group at C7 is intact.Dominant in the ground state, especially in non-polar solvents. acs.orgnih.gov
NH Form (Keto)7(1H)-quinolinoneProton transferred from C7-OH to the ring nitrogen (N1).Observed in the ground state in polar/protic solvents; populated after ESIPT. acs.orgnih.gov

Photoinduced hydrogen atom transfer (HAT) is a key photochemical process in hydroxyquinoline derivatives. nih.govacs.orgnih.gov In molecules featuring a 7-hydroxyquinoline (B1418103) framework and a carbaldehyde group at a neighboring position (e.g., position 8), the carbaldehyde acts as an intramolecular "crane." nih.govacs.org Upon UV excitation, this crane facilitates the transfer of a hydrogen atom from the hydroxyl group to the distant nitrogen atom of the quinoline ring. nih.govacs.orgnih.gov

This process has been demonstrated experimentally in low-temperature argon matrices. nih.govacs.orgnih.gov For 7-hydroxyquinoline-8-carbaldehyde (B12947918) and its 2-methyl substituted analogue, UV irradiation leads to the formation of an oxo tautomer, confirming the long-distance HAT from the O-H group to the N1 atom. nih.govacs.org This photochemical process is often reversible. nih.gov The efficiency and pathway of these photoreactions can be significantly influenced by the position of other substituents, such as methoxy (B1213986) groups, on the quinoline ring. rsc.org In broader contexts, photoinduced HAT catalyzed by species like quinuclidine (B89598) is a powerful method for C-H functionalization, although in these systems, the catalyst acts intermolecularly. rhhz.net

The conformation and position of methoxy substituents on a quinoline ring have a notable directing effect on the molecule's reactivity and properties. rsc.org Studies on various substituted quinolines show that the methoxy group's placement can significantly alter photophysical and electronic characteristics. aip.org For example, the rotation of a methoxy group on a phenyl ring attached to a quinoline core leads to significant changes in optical properties like emission color and photoluminescence quantum yield. aip.org

In electrophilic substitution reactions, the electron-donating nature of the methoxy group can influence the regioselectivity of the reaction. For instance, in the iodocyclization of N-(2-alkynyl)anilines to form quinolines, a methoxy group on the aniline (B41778) ring directs the cyclization, leading to a mixture of isomers. nih.gov While specific conformational analyses of the methoxy group in 2-methoxy-4-methylquinoline-7-carbaldehyde are not detailed in the provided sources, it is established that such substituents play a crucial role in directing reaction pathways and modifying the electronic landscape of the molecule. rsc.orgmdpi.com

Reactivity of the Carbaldehyde Group

The carbaldehyde group at the C7 position is a key site for a variety of chemical transformations, primarily involving reactions with nucleophiles.

The carbonyl carbon of the carbaldehyde group is electrophilic and readily undergoes nucleophilic addition. A classic example is the reaction with hydrazine (B178648) or its derivatives to form hydrazones. wikipedia.orgchemtube3d.com This condensation reaction involves the nucleophilic attack of the hydrazine nitrogen on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a C=N-NH₂ linkage. wikipedia.orgnih.gov

This reaction is widely used to synthesize new derivatives of quinoline. For example, quinoline-2-carbaldehyde and quinoline-6-carbohydrazide (B1297473) have been used as starting materials to generate extensive libraries of quinoline-based hydrazones by reacting them with various hydrazines and aldehydes, respectively. uitm.edu.mymdpi.com These reactions are typically straightforward, often proceeding by stirring the reactants in a solvent like methanol (B129727) at room temperature. mdpi.com

Similar to hydrazone formation, the carbaldehyde group readily condenses with primary amines to form imines, commonly known as Schiff bases (R-CH=N-R'). mdpi.com This reaction is fundamental in synthetic chemistry for creating new C=N bonds. The process is generally catalyzed by mild acid, which protonates the hydroxyl intermediate to facilitate the elimination of water. nih.gov

Several quinoline-7-carbaldehyde (B1225660) derivatives have been reacted with amines like 2,6-diisopropylbenzenamine to efficiently produce Schiff bases. mdpi.com The resulting structures often exhibit an E configuration along the imino C=N bond, with the quinoline and phenyl rings aligned nearly perpendicularly. mdpi.com Such condensation reactions have been employed to synthesize a wide array of Schiff base ligands and their metal complexes from various quinoline aldehydes and amines, highlighting the versatility of the carbaldehyde group. mdpi.combepls.com

Table 2: Common Reactions of the Quinoline Carbaldehyde Group

Reaction TypeNucleophileProduct ClassGeneral Conditions
Nucleophilic Addition-EliminationHydrazine (H₂N-NH₂)HydrazoneStirring in alcohol (e.g., Methanol) at room temperature. mdpi.com
CondensationPrimary Amine (R-NH₂)Schiff Base (Imine)Refluxing in alcohol, sometimes with mild acid or base catalyst. mdpi.combepls.com

Oxidation and Reduction Pathways of Aldehyde Functionality

The aldehyde group at the C7 position of this compound is a key site for chemical manipulation, readily undergoing both oxidation and reduction to yield a variety of functional derivatives.

Oxidation:

The aldehyde functionality can be oxidized to the corresponding carboxylic acid, 2-methoxy-4-methylquinoline-7-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, general principles of aldehyde oxidation are well-established. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and Tollens' reagent ([Ag(NH3)2]+) are effective for this purpose. For instance, the oxidation of a related compound, 10-hydroxybenzo[h]quinoline-7,9-dicarbaldehyde, to its corresponding dicarboxylic acid has been reported, showcasing the feasibility of such transformations on the quinoline scaffold numberanalytics.com. The presence of the electron-donating methoxy and methyl groups on the quinoline ring may influence the reactivity of the aldehyde group; for example, studies on other quinoline carbaldehydes have shown that the presence of a methyl group can facilitate oxidation nih.gov.

A plausible synthetic route for the oxidation of a quinoline carbaldehyde to a carboxylic acid is exemplified by the conversion of 2-Chloro-7-methoxy-quinoline-3-carbaldehyde to 2-Chloro-7-methoxy-quinoline-3-carboxylic acid nih.gov.

Reduction:

The reduction of the aldehyde group in this compound yields the primary alcohol, (2-methoxy-4-methylquinolin-7-yl)methanol. This transformation can be achieved using a variety of reducing agents.

Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) tutorsglobe.comresearchgate.net. NaBH4 is a milder reagent and is often preferred for its selectivity, while LiAlH4 is more potent and can reduce a wider range of carbonyl compounds tutorsglobe.comresearchgate.net.

Catalytic hydrogenation is another effective method for the reduction of aldehydes. A study on the hydrogenation of various aldehydes to primary alcohols utilized a robust cobalt-based catalyst (Co@SiO2), demonstrating good yields and functional group tolerance rsc.org. This method could be applicable to the reduction of this compound. The electrochemical reduction of quinoline-5-carbaldehydes has also been investigated, showing a strong correlation between the chemical structure and the reduction potentials nih.gov.

The table below summarizes common reagents and reaction types for the oxidation and reduction of the aldehyde functionality.

TransformationReagent/Reaction TypeProduct Functional Group
OxidationPotassium Permanganate (KMnO4)Carboxylic Acid
OxidationJones Reagent (CrO3/H2SO4)Carboxylic Acid
OxidationTollens' Reagent ([Ag(NH3)2]+)Carboxylic Acid
ReductionSodium Borohydride (NaBH4)Primary Alcohol
ReductionLithium Aluminum Hydride (LiAlH4)Primary Alcohol
ReductionCatalytic Hydrogenation (e.g., Co@SiO2, H2)Primary Alcohol

Transformations of the Quinoline Core

The quinoline ring system of this compound is amenable to a variety of chemical transformations, allowing for further diversification of its structure.

Halogenation and Subsequent Substitution Reactions on the Quinoline Ring

Electrophilic halogenation of the quinoline ring typically occurs on the benzene (B151609) portion of the fused ring system, with positions 5 and 8 being the most favored due to the directing effects of the nitrogen atom numberanalytics.comquimicaorganica.org. The presence of the activating methoxy group at position 2 and the methyl group at position 4 will further influence the regioselectivity of halogenation.

In the case of this compound, the existing substituents will direct incoming electrophiles. The methoxy group is a strong activating group and directs ortho and para, while the methyl group is a weaker activator, also directing ortho and para. The aldehyde group is a deactivating group. Therefore, electrophilic attack is most likely to occur at the C5 and C8 positions of the quinoline ring.

Studies on the halogenation of 8-substituted quinolines have demonstrated that regioselective C5-halogenation (chlorination, bromination, and iodination) can be achieved using trihaloisocyanuric acids as the halogen source under metal-free conditions rsc.orgrsc.orgresearchgate.net. For instance, 5-methoxyquinolin-8-amine (B1363270) has been shown to undergo C7-chlorination and bromination rsc.orgrsc.org. While the specific halogenation of this compound is not detailed, these methods provide a general strategy for the introduction of halogen atoms onto the quinoline core, which can then serve as handles for subsequent cross-coupling reactions to introduce further diversity.

The table below indicates the likely positions for electrophilic halogenation on the quinoline ring of the title compound.

PositionActivating/Deactivating InfluenceLikelihood of Halogenation
C3-Low
C5Activated by C4-methyl, meta to C2-methoxyHigh
C6-Moderate
C8Activated by C2-methoxy, meta to C4-methylHigh

Cycloaddition Reactions Involving Quinoline Carbaldehydes

The quinoline ring system can participate in cycloaddition reactions, offering a pathway to more complex, three-dimensional structures. While specific cycloaddition reactions involving this compound are not explicitly documented, related transformations on the quinoline scaffold have been reported.

One approach involves the photochemical dearomative [2+2] cycloaddition of quinolines with alkenes, which is enabled by photosensitization of Lewis acid-complexed substrates nih.gov. This method leads to the formation of sterically congested products with high diastereo- and regioselectivity nih.gov.

Another strategy is the intermolecular [4+2] cycloaddition (Diels-Alder reaction). Schiff bases derived from quinolines can act as dienes in reactions with dienophiles like styrene (B11656) derivatives combichemistry.com. This provides a route to fused quinoline ring systems.

Furthermore, a novel synthesis of quinoline-3-carboxylates has been developed through a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates beilstein-journals.org. This transformation, which proceeds through a cyclopropanation at the C2-C3 bond of the indole (B1671886) followed by ring expansion, demonstrates the potential for the quinoline core to be constructed via cycloaddition-type mechanisms beilstein-journals.org.

These examples highlight the potential for the quinoline core of this compound to undergo cycloaddition reactions, either directly on the aromatic system or through derivatives of the carbaldehyde group.

Derivatization at Methoxy and Methyl Positions

The methoxy and methyl groups of this compound are also sites for chemical modification.

Methoxy Group: The methoxy group can potentially be cleaved to the corresponding hydroxyquinoline derivative. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr3. The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification. In a study of 6-methoxy-2-arylquinolines, the methoxy group was shown to participate in hydrogen bonding interactions within a biological target, highlighting the importance of this functional group nih.gov.

Methyl Group: The methyl group at the C4 position can undergo a variety of reactions. It can be oxidized to a carboxylic acid group, as has been demonstrated for 2-methylquinoline (B7769805) youtube.com. This transformation would yield 2-methoxy-7-formylquinoline-4-carboxylic acid. The methyl group can also be a site for radical halogenation, followed by nucleophilic substitution. Furthermore, the influence of the methyl group on the photophysical properties of quinoline-containing polymers has been investigated, indicating its role in tuning the material's characteristics researchgate.net.

Applications and Functionalization Strategies in Academic Research

Molecular Design for Optically Active Systems

The quinoline (B57606) core is a well-established photophore, and its derivatives are often investigated for their unique photophysical properties. The introduction of specific substituents, such as the methoxy (B1213986) and carbaldehyde groups in 2-Methoxy-4-methylquinoline-7-carbaldehyde, can fine-tune these properties, leading to the development of advanced optically active systems.

While direct research on this compound as a molecular switch or sensor is not extensively documented in the provided search results, the broader class of quinoline derivatives is known for these applications. The underlying principle involves the modulation of their fluorescence or other photophysical properties in response to external stimuli, such as changes in pH, ion concentration, or light irradiation. The carbaldehyde group in the target compound offers a convenient handle for introducing recognition moieties that can bind to specific analytes, thereby triggering a detectable optical response. Further research could explore the potential of this specific quinoline derivative in the design of novel photo-responsive materials.

Development as Chemical Probes for Biological Systems

The biological significance of the quinoline scaffold is well-established, with many quinoline-containing compounds exhibiting a wide range of pharmacological activities. This compound serves as a valuable precursor for the synthesis of chemical probes aimed at interrogating complex biological systems.

Derivatives of quinoline carbaldehydes have shown promise as enzyme inhibitors. For instance, a study focused on the M1 aminopeptidase (B13392206) from Leishmania donovani (LdM1AP), a validated drug target, identified 8-hydroxy-2-quinoline carbaldehyde derivatives as potent inhibitors. nih.gov These compounds were found to compete with the natural substrate of the enzyme. nih.gov Although this study does not directly involve this compound, it highlights the potential of the quinoline carbaldehyde scaffold in designing effective enzyme inhibitors. The specific substitution pattern of this compound could be explored to develop new inhibitors targeting LdM1AP or other metallopeptidases.

The quinoline core is a key feature in molecules designed to interact with critical cellular signaling pathways. While direct studies on this compound's interaction with the PI3K/mTOR pathway were not identified, the broader family of quinoline derivatives has been investigated in this context.

A significant area of research is the modulation of P-glycoprotein (P-gp), a membrane transporter responsible for multidrug resistance (MDR) in cancer. researchgate.net Overexpression of P-gp leads to the efflux of chemotherapeutic drugs from cancer cells, reducing their efficacy. researchgate.netmdpi.com Researchers are actively developing P-gp inhibitors to overcome MDR. Quinoline derivatives have been explored as potential P-gp modulators. For example, some studies have shown that certain quinoline-based compounds can inhibit P-gp function, thereby increasing the intracellular concentration of anticancer drugs. researchgate.netnih.gov The structural features of this compound make it a candidate for derivatization to create novel P-gp inhibitors. The methoxy group, in particular, has been noted in 3D-QSAR studies as a feature that can influence P-gp inhibition. nih.gov

A "shock and kill" strategy is being explored to eradicate latent HIV reservoirs. This approach involves using latency-reversing agents (LRAs) to reactivate the virus, making infected cells visible to the immune system for elimination. nih.govnih.gov While direct evidence for this compound as an LRA is not available, the quinoline scaffold is of interest in this field. For instance, the LRA HODHBt (3-Hydroxy-1,2,3-benzotriazin-4(3H)-one) has been shown to synergize with IL-15 to enhance the cytotoxic function of HIV-specific T cells. nih.govjci.org This highlights the potential for developing novel LRAs based on diverse chemical scaffolds, and the unique substitution pattern of this compound could be a starting point for designing new compounds with latency-reversing activity.

Bioisosteric replacement is a common strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. The quinoline ring has been successfully used as a bioisostere for the indole (B1671886) ring of melatonin (B1676174), a hormone known for its antioxidant properties. nih.gov A series of quinoline-2-carbaldehyde hydrazone derivatives were synthesized as bioisosteric analogues of melatonin and showed promising in vitro antioxidant activity. nih.gov Similarly, N-acyl 8,9-dihydro-4-methoxy-7H-2-benzo[de]quinolinalkanamines, which are structurally related to this compound, have been prepared and evaluated for their melatoninergic potency. nih.gov These studies demonstrate the utility of the quinoline scaffold, including derivatives with methoxy substitutions, in creating novel melatonin analogues. nih.govnih.gov The 7-carbaldehyde group of this compound provides a reactive site for synthesizing a variety of derivatives for evaluation as melatonin receptor ligands.

Compound and Research Focus Table

Compound/Derivative ClassResearch FocusKey FindingsCitations
8-hydroxy-2-quinoline carbaldehyde derivativesInhibition of Leishmania donovani M1 aminopeptidase (LdM1AP)Potent, competitive inhibitors of LdM1AP. nih.gov
Quinoline derivativesP-glycoprotein (P-gp) inhibitionCan reverse P-gp-mediated multidrug resistance. Methoxy groups can influence inhibitory activity. researchgate.netmdpi.comnih.govnih.gov
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt)HIV latency reversalSynergizes with IL-15 to enhance cytotoxic T cell function. nih.govjci.org
Quinoline-2-carbaldehyde hydrazone derivativesMelatonin bioisosteres, antioxidant activityAct as bioisosteric analogues of melatonin with in vitro antioxidant properties. nih.gov
N-acyl 8,9-dihydro-4-methoxy-7H-2-benzo[de]quinolinalkanaminesMelatoninergic potencyExhibit agonist or antagonist activity at melatonin receptors depending on structural features. nih.gov
2-(2-benzoyl-4-methylphenoxy)quinoline-3-carbaldehyde derivativesAntimalarial activityDesigned as inhibitors of Plasmodium falciparum histoaspartic protease. ljmu.ac.uk

Catalytic and Material Science Applications

The inherent ability of the quinoline nitrogen to coordinate with metal ions makes it a valuable component in the design of catalysts and functional materials.

Quinoline derivatives are widely employed as ligands in coordination chemistry to create metal complexes with significant catalytic properties. nih.gov The nitrogen atom within the quinoline ring system can effectively bind to transition metals, and the substituents on the ring can be modified to fine-tune the steric and electronic environment of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. researchgate.net

A notable area of this research is the development of synthetic catalysts that mimic the function of natural enzymes. For instance, copper-containing enzymes like catechol oxidase, which catalyze the oxidation of catechols to their corresponding o-quinones, have inspired the design of copper complexes with quinoline-based ligands. mdpi.com Research has shown that complexes formed between various quinoline derivatives and copper salts can exhibit significant catecholase activity. mdpi.com The catalytic efficiency of these systems is dependent on both the specific chemical structure of the quinoline ligand and the counter-ion of the copper salt used. mdpi.com

In a study investigating various quinoline compounds, complexes formed with copper(II) acetate (B1210297) (Cu(OAc)₂) demonstrated particularly high catalytic rates for the oxidation of catechol. mdpi.com This highlights the principle that the appropriate selection of both the ligand and the metal source is critical for optimizing catalytic performance. The aldehyde functionality on this compound provides a potential site for creating more complex, multidentate ligands that could further enhance catalytic activity or introduce new catalytic functions.

Table 1: Catalytic Activity of Various Quinoline-Ligand/Copper Complexes

This table shows the reaction rates for the oxidation of catechol by different quinoline-derived ligands when complexed with Copper(II) Acetate, as reported in a study on catecholase activity.

Ligand (Compound Name)Ligand StructureOxidation Rate (μmol L⁻¹ s⁻¹)
2-chloroquinoline-3-carbohydrazideL₄126.80
2-chloro-N-phenylquinoline-3-carboxamideL₅114.44
2-hydroxyquinoline-3-carbaldehydeL₂94.30
N'-(2-hydroxybenzylidene)quinoline-2-carbohydrazideL₇89.58
2-mercaptoquinoline-3-carbaldehydeL₃85.27
2-chloroquinoline-3-carbaldehydeL₁71.38
2-oxo-1,2-dihydroquinoline-3-carbaldehydeL₆69.30

The exploration of quinoline derivatives in functional materials chemistry is an emerging field. The rigid, aromatic structure of the quinoline core, combined with its unique photophysical and electronic properties, makes it an attractive building block for advanced materials. The 7-carbaldehyde group on this compound is a key feature, providing a reactive site for polymerization or for grafting the molecule onto surfaces or into polymer matrices. This could allow for the development of materials with tailored optical, electronic, or sensing capabilities. For example, incorporating this quinoline moiety could lead to the creation of fluorescent polymers, materials for organic light-emitting diodes (OLEDs), or chemical sensors where interaction with an analyte could modulate the material's properties.

Advanced Functionalization for Enhanced Research Utility

The true potential of this compound in advanced research lies in the versatility of its carbaldehyde group for chemical derivatization and conjugation.

The quinoline nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, known for activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net The compound this compound can serve as a starting point for the design of novel prodrugs. A prodrug is an inactive or less active molecule that is converted into an active drug within the body.

The aldehyde group is highly suitable for derivatization. For instance, it can readily react with amines to form Schiff bases (imines). This reaction could be used to link the quinoline scaffold to a promoiety—a carrier molecule designed to improve solubility, stability, or to enable targeted delivery. This promoiety could be designed to be cleaved by specific enzymes or under particular physiological conditions (e.g., the low pH environment of a tumor), releasing the active quinoline drug at the desired site of action. This strategy aims to increase therapeutic efficacy while minimizing off-target side effects.

The concept of derivatization can be extended to create complex hybrid molecular systems where this compound is covalently linked to other functional molecules. The aldehyde group facilitates conjugation to a wide range of molecular partners through various chemical reactions.

Potential conjugation strategies could involve linking the quinoline to:

Biomolecules: Conjugating the quinoline to peptides, sugars, or antibodies that can recognize specific cell surface receptors. This would be a powerful strategy for developing targeted therapies that deliver the cytotoxic or bioactive quinoline payload directly to diseased cells, such as cancer cells.

Imaging Agents: Attaching the quinoline to a fluorescent dye or a contrast agent for magnetic resonance imaging (MRI). Such a hybrid system could be used for diagnostic purposes, allowing researchers to track the distribution of the molecule in real-time and visualize its accumulation in target tissues.

Other Drug Scaffolds: Combining the quinoline moiety with another pharmacophore to create a hybrid drug. This approach could lead to synergistic effects, where the combined molecule is more effective than either component alone, or it could be used to combat drug resistance by acting on multiple biological targets simultaneously.

These advanced functionalization and conjugation strategies underscore the utility of this compound as a versatile platform for constructing sophisticated molecular systems for a new generation of research tools and therapeutic concepts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4-methylquinoline-7-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via formylation of 2-methoxy-4-methylquinoline intermediates. The Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) is a plausible approach, given its efficacy in introducing aldehyde groups to aromatic systems. Optimization involves controlling temperature (typically 0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of DMF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). Coupling patterns in aromatic regions distinguish substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₁₃H₁₁NO₂, [M+H]⁺ = 214.0863).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% is typical for research-grade material) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during synthesis.
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the aldehyde group in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic sites and transition states. For example, the aldehyde’s carbonyl carbon is susceptible to nucleophilic attack (e.g., in Schiff base formation). Experimental validation involves kinetic studies under varying pH and temperature, monitored via in-situ FTIR or UV-Vis spectroscopy .

Q. What advanced analytical strategies resolve challenges in quantifying trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Detects impurities at ppm levels using multiple reaction monitoring (MRM).
  • GC Headspace Analysis : Identifies volatile byproducts from synthesis (e.g., residual DMF).
  • X-ray Crystallography : Confirms molecular structure and identifies polymorphic forms that may affect reactivity .

Q. How does the compound’s stability vary under different solvents and light exposure?

  • Methodological Answer : Conduct accelerated stability studies:

  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.
  • Solvent Compatibility : Test solubility and stability in DMSO, ethanol, and aqueous buffers (pH 1–12) over 72 hours. Degradation products (e.g., oxidized carboxylic acids) are characterized using MS/MS .

Q. How should researchers address contradictions in reported spectral data for this compound?

  • Methodological Answer : Cross-reference data from multiple sources (e.g., PubChem, in-house libraries) and validate using standardized conditions:

  • NMR Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃.
  • Temperature Control : Ensure consistent probe temperatures (±0.1°C) to avoid signal shifts.
  • Collaborative Studies : Share samples with independent labs to verify reproducibility .

Q. What computational tools are effective for modeling interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Predict binding affinities to enzymes (e.g., cytochrome P450).
  • Molecular Dynamics (MD) Simulations : Assess conformational stability in lipid bilayers or protein pockets (GROMACS/NAMD).
  • QSAR Models : Correlate substituent effects (methoxy vs. methyl) with bioactivity using descriptors like logP and polar surface area .

Tables for Key Data

Property Value/Technique Reference
Melting Point96–99°C (similar isomer)
Recommended Storage2–8°C under inert gas
HPLC Purity>95% (C18, acetonitrile/water)
Key NMR SignalsAldehyde: δ 9.8–10.2 ppm; OCH₃: δ 3.8–4.0 ppm

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